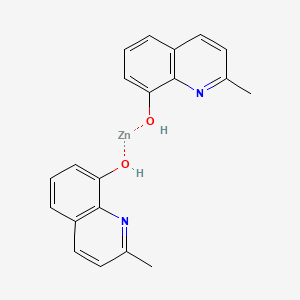

Bis(2-methyl-8-hydroxyquinolinato)zinc

描述

Synthesis Analysis

The synthesis of bis(2-methyl-8-hydroxyquinolinato)zinc involves solid-state reactions or chemical precipitation methods. For example, Znq2 can form in the interlayer spaces of smectites by solid–solid reactions between Zn(II)-smectites and 8-hydroxyquinoline at ambient conditions, as demonstrated by Khaorapapong and Ogawa (2008)(Khaorapapong & Ogawa, 2008). Additionally, nanoparticles of bis(2-methyl-8-hydroxyquinolinato)zinc have been synthesized at room temperature using a simple chemical precipitation method, showcasing their crystalline nature and potential application in OLEDs (Suchitra et al., 2019).

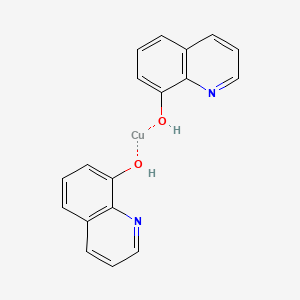

Molecular Structure Analysis

The molecular structure and electronic relaxation dynamics of bis(2-methyl-8-hydroxyquinolinato)zinc have been extensively studied. These compounds typically exhibit an octahedral coordination geometry around the zinc center, with nitrogen and oxygen atoms from the quinolinato ligands coordinating to the metal. This configuration is essential for the photoluminescent properties of the compound (Grice et al., 2018).

Chemical Reactions and Properties

Bis(2-methyl-8-hydroxyquinolinato)zinc participates in various chemical reactions due to its reactive sites on the quinoline rings. These reactions can lead to the formation of complexes with distinct luminescent properties, which are tunable by modifying the ligand structure or the reaction conditions. The interaction of these compounds with other molecules, such as proteins, can also result in changes in their luminescent properties, making them useful in sensing applications (Pan et al., 2007).

Physical Properties Analysis

The physical properties of bis(2-methyl-8-hydroxyquinolinato)zinc, such as thermal stability and glass transition temperatures, are critical for its application in electronic devices. These compounds exhibit high thermal stability, which is crucial for their performance in OLEDs. The vacuum-deposited films of these materials show good film-forming properties suitable for optoelectronic applications (Singh et al., 2011).

Chemical Properties Analysis

The chemical properties, particularly the luminescent behavior of bis(2-methyl-8-hydroxyquinolinato)zinc, are influenced by its molecular structure and the environment. The compound exhibits strong fluorescent emission, which can be tuned by modifying the ligand or the metal center. This tunability makes it an attractive candidate for various applications in organic electronics and luminescent materials (Wang et al., 2013).

科研应用

Optoelectronic Applications : Bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II) and its derivatives have been shown to possess high thermal stability and good film-forming properties, making them suitable for use in organic electroluminescent devices, including multilayered organic electroluminescent devices. These materials exhibit specific emission characteristics beneficial for optoelectronic applications (Singh et al., 2011).

Charge Transport in Field Effect Transistors : Bis(2-methyl-8-hydroxyquinolinato)zinc, along with other zinc quinolate complexes, has been studied for its charge transport properties in field-effect transistors. These complexes demonstrate significant electron mobility, suggesting their potential as n-channel materials for organic electronic device applications (Kumar et al., 2020).

Formation in Smectites for OLEDs : Bis(8-hydroxyquinoline) zinc(II) complex, an electroluminescent material used in OLEDs, can be formed in the interlayer spaces of smectites through solid–solid reactions. This process indicates a method for incorporating this material into different substrates for OLED applications (Khaorapapong & Ogawa, 2008).

Luminescent Properties and Nanostructure Fabrication : Research has shown that zinc(II) bis-(8-hydroxyquinoline) and its derivatives can be prepared using solid-state chemical reactions, resulting in materials with specific photoluminescent properties. These properties, along with their nanostructures, are promising for the fabrication and application of organometallic complex nanomaterials (Wang et al., 2013).

Use in Organic Light Emitting Diodes (OLEDs) : Bis(2-methyl-8-hydroxyquinoline) zinc nanoparticles have been synthesized for use in OLEDs. These nanoparticles demonstrate desirable luminescence properties, making them suitable for application in light-emitting devices (Suchitra et al., 2019).

Safety And Hazards

性质

IUPAC Name |

2-methylquinolin-8-ol;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9NO.Zn/c2*1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2*2-6,12H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNNVUZVSZZREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C=C1.CC1=NC2=C(C=CC=C2O)C=C1.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinolin-8-ol;ZINC | |

CAS RN |

14128-73-5 | |

| Record name | Bis(2-methyl-8-hydroxyquinolinator)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。